molecular formula C13H17NO3 B15307556 Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate

Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate

Cat. No.: B15307556
M. Wt: 235.28 g/mol
InChI Key: YLPSSFPWKMJQJV-UHFFFAOYSA-N
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Description

Methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with a hydroxyphenylmethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyphenylmethyl group can be introduced via nucleophilic substitution reactions, and the esterification of the carboxylic acid group can be achieved using methanol in the presence of acid catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The combination of the hydroxyphenyl group and the pyrrolidine ring provides a versatile framework for the development of new therapeutic agents and functional materials .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-17-13(16)12-7-4-10(14-12)8-9-2-5-11(15)6-3-9/h2-3,5-6,10,12,14-15H,4,7-8H2,1H3

InChI Key

YLPSSFPWKMJQJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(N1)CC2=CC=C(C=C2)O

Origin of Product

United States

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